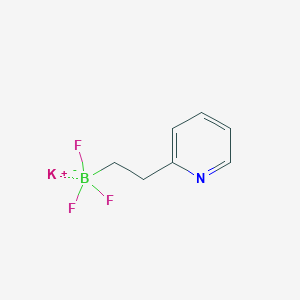

Potassium trifluoro(2-(pyridin-2-YL)ethyl)borate

Description

Properties

CAS No. |

1350766-57-2 |

|---|---|

Molecular Formula |

C7H8BF3KN |

Molecular Weight |

213.05 g/mol |

IUPAC Name |

potassium;trifluoro(2-pyridin-2-ylethyl)boranuide |

InChI |

InChI=1S/C7H8BF3N.K/c9-8(10,11)5-4-7-3-1-2-6-12-7;/h1-3,6H,4-5H2;/q-1;+1 |

InChI Key |

STJDVTPWQMHMCV-UHFFFAOYSA-N |

Canonical SMILES |

[B-](CCC1=CC=CC=N1)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthesis from Boronic Acids

One common method for preparing organotrifluoroborates involves the transformation of boronic acids into trifluoroborates using potassium hydrogen fluoride (KHF2). This method is less toxic than earlier approaches involving organostannanes and provides stable products.

Scheme 1: Synthesis from Boronic Acids

- Starting Material : Boronic acid derivative (e.g., 2-(pyridin-2-yl)ethylboronic acid).

- Reagents : KHF2 (potassium hydrogen fluoride), water.

- Conditions : Aqueous solution, mild conditions.

Synthesis from Haloalkyltrifluoroborates

Another approach involves the nucleophilic substitution of haloalkyltrifluoroborates. For example, potassium azidoalkyltrifluoroborates can be prepared by reacting haloalkyltrifluoroborates with sodium azide (NaN3). This method could be adapted for preparing Potassium Trifluoro(2-(pyridin-2-yl)ethyl)borate if a suitable haloalkyl precursor is available.

Scheme 2: Synthesis from Haloalkyltrifluoroborates

- Starting Material : Haloalkyltrifluoroborate (e.g., 2-(pyridin-2-yl)ethylhaloborate).

- Reagents : NaN3 (sodium azide), DMSO.

- Conditions : 80°C, NMR tube.

Analysis and Research Outcomes

Organotrifluoroborates have been extensively studied for their stability and reactivity. They are moisture- and air-stable, making them ideal for various organic reactions. The synthesis of alkynyltrifluoroborates, for instance, involves the borylation of lithium acetylide followed by treatment with KHF2, showcasing good yields and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-(pyridin-2-YL)ethyl)borate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Conditions: These reactions typically occur under mild to moderate temperatures, often ranging from room temperature to 80°C.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium trifluoro(2-(pyridin-2-yl)ethyl)borate is an organoboron compound featuring a trifluoroborate group linked to a pyridine-derived ethyl chain. It has a molecular formula of and a molecular weight of approximately 194.98 g/mol. This compound has gained interest in organic chemistry for its structural properties and potential uses in catalysis and medicinal chemistry.

Scientific Research Applications

Potassium trifluoro(2-(pyridin-2-yl)ethyl)borate is primarily used in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions. It can form stable complexes with transition metals, making it useful for catalysis. Its unique properties may also allow for applications in materials science, such as developing new polymers and materials that incorporate boron.

Potential Biological Applications

Research into the biological activity of potassium trifluoro(2-(pyridin-2-yl)ethyl)borate is limited but suggests potential applications in medicinal chemistry. Organoboron compounds have demonstrated various biological activities, including antimicrobial and anticancer properties. The pyridine moiety may contribute to its bioactivity by interacting with biological targets like enzymes and receptors. Similar organoboron compounds can modulate biological pathways, making this compound a candidate for further investigation in drug development.

- Pharmaceutical Synthesis Organoboron compounds are often used to create biologically active molecules through cross-coupling reactions.

- Agrochemical Development Similar compounds have been utilized in developing pesticides and herbicides.

- Drug Discovery The incorporation of boron into drug candidates can enhance their pharmacological properties.

Case Studies and Research Findings

Potassium trifluoroborates have been used in various synthetic applications, highlighting their utility in creating complex organic molecules.

- Suzuki Coupling Reactions This compound has demonstrated effectiveness in Suzuki coupling reactions, which are vital for forming biaryl compounds that often exhibit biological activity. For instance, moderate to good yields were achieved when using potassium cyclopropyltrifluoroborate in cross-coupling with benzyl chlorides.

- Palladium-Catalyzed Reactions An efficient one-pot synthesis of ortho-arylated 2-phenylpyridine derivatives using potassium aryltrifluoroborates in the presence of palladium catalysts has been reported. The reaction conditions optimized for these transformations indicate the potential for developing new compounds with biological significance.

- Copper-Catalyzed Transformations Research has highlighted the use of potassium cyclopropyltrifluoroborate in copper-catalyzed cyclopropylation reactions, which improved yield and reproducibility significantly. Such transformations can lead to novel drug candidates.

Interaction Studies

Mechanism of Action

The mechanism by which potassium trifluoro(2-(pyridin-2-YL)ethyl)borate exerts its effects involves the formation of a boron-carbon bond. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between potassium trifluoro(2-(pyridin-2-yl)ethyl)borate and related trifluoroborate salts:

Reactivity and Application Analysis

Cross-Coupling Reactions

Potassium trifluoroborates are pivotal in Suzuki-Miyaura reactions. For example:

- Styryl derivatives (e.g., potassium trans-styryltrifluoroborate) react with 2-ethoxytetrahydrofuran under Brønsted acid catalysis to yield alkenylated products in 54–79% yields , with electron-deficient substituents showing higher efficiency .

- Allyl derivatives (e.g., potassium trifluoro(allyl)borate) undergo palladium-catalyzed allylation of tosylimines, producing homoallylic amines in >80% yields under mild conditions .

The pyridyl-ethyl group in the target compound may exhibit unique reactivity due to its nitrogen donor atom, which could stabilize transition states in coupling reactions or enable chelation-assisted catalysis.

Solubility and Stability

- Ether-containing derivatives (e.g., the tetrahydrofuran-ether analog in ) show improved solubility in polar solvents but require Soxhlet extraction for purification due to inorganic byproduct contamination .

- Azide-containing analogs (e.g., ) may pose thermal instability risks, necessitating low-temperature storage.

Biological Activity

Potassium trifluoro(2-(pyridin-2-YL)ethyl)borate is an organoboron compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

Potassium trifluoro(2-(pyridin-2-YL)ethyl)borate has a molecular formula of and a molecular weight of approximately 194.98 g/mol. The compound features a trifluoroborate group attached to a pyridine-derived ethyl chain, contributing to its reactivity and stability in various chemical environments.

Key Features:

- Molecular Formula:

- Molecular Weight: 194.98 g/mol

- Structural Characteristics: Contains a pyridine ring with an ethyl group linked to a boron atom coordinated with three fluorine atoms.

Synthesis

The synthesis of potassium trifluoro(2-(pyridin-2-YL)ethyl)borate typically involves the reaction of 2-(pyridin-2-yl)ethyl alcohol with boron trifluoride etherate in the presence of potassium fluoride. This method allows for selective formation while minimizing side reactions.

Biological Activity

Research into the biological activity of potassium trifluoro(2-(pyridin-2-YL)ethyl)borate is still limited, but preliminary findings suggest potential applications in medicinal chemistry, particularly in drug discovery and development processes. Organoboron compounds are known for various biological activities, including antimicrobial and anticancer properties.

The pyridine moiety may interact with biological targets such as enzymes and receptors, potentially modulating biological pathways. Studies indicate that similar organoboron compounds can influence cellular processes, making this compound a candidate for further investigation.

Comparative Analysis with Related Compounds

A comparison table highlighting potassium trifluoro(2-(pyridin-2-YL)ethyl)borate with structurally related compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Potassium trifluoro(2-(pyridin-3-YL)ethyl)borate | Similar structure with a different pyridine position | |

| Potassium (pyridin-2-yl)trifluoroborate | A closely related compound often used in similar applications | |

| Potassium trifluoro(1-(pyridin-4-YL)ethyl)borate | Another positional isomer that may exhibit different catalytic properties |

Case Studies and Research Findings

While specific case studies focused solely on potassium trifluoro(2-(pyridin-2-YL)ethyl)borate are scarce, research on related organoboron compounds provides insights into their potential applications:

- Anticancer Properties : Organoboron compounds have been shown to possess anticancer properties by inhibiting key enzymes involved in cancer metabolism. For instance, studies on boron-containing drugs have indicated their ability to induce apoptosis in cancer cells.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects against various pathogens, suggesting that potassium trifluoro(2-(pyridin-2-YL)ethyl)borate may also exhibit such properties.

- Drug Development : The unique structural attributes of this compound may facilitate its role as a lead compound in drug discovery, particularly in developing new therapeutic agents targeting specific diseases.

Q & A

Q. What role do ligand design and catalyst selection play in asymmetric transformations using this trifluoroborate?

- Methodological Answer : Chiral ligands (e.g., Josiphos or Binap) induce stereocontrol during Pd-catalyzed cross-couplings. For example, coupling with α-bromo esters yields enantiomerically enriched products (ee >90%) when using (R)-BINAP/Pd(OAc)₂. Steric tuning of N-heterocyclic carbene (NHC) ligands optimizes diastereoselectivity in allylic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.